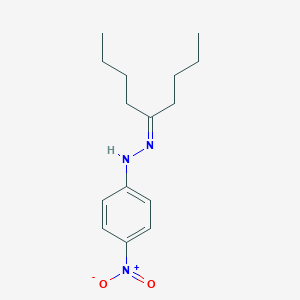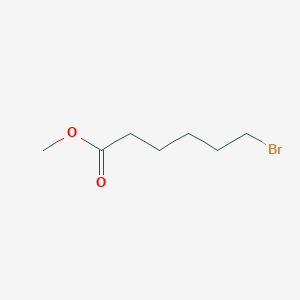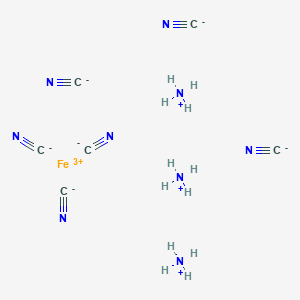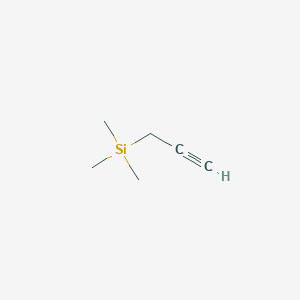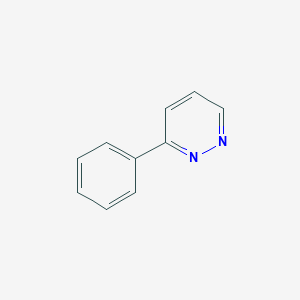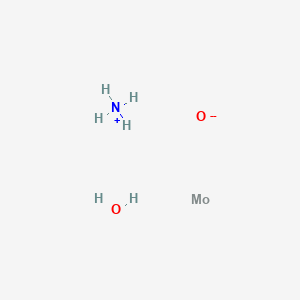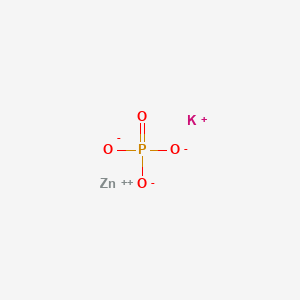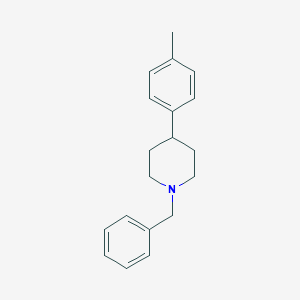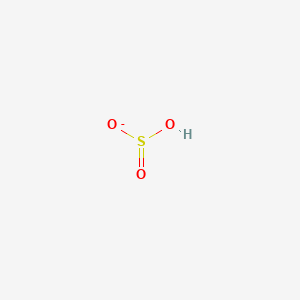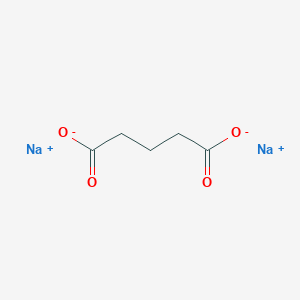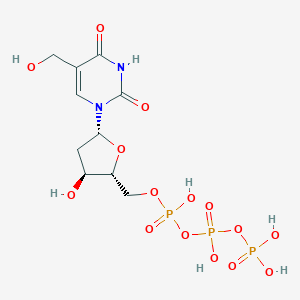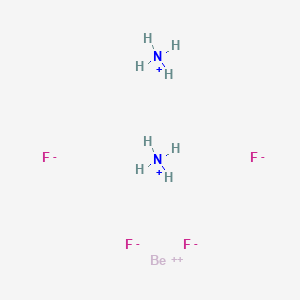
Beryllium diammonium tetrafluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beryllium diammonium tetrafluoride (Be(NH4)2F4) is a chemical compound that has been used in scientific research for its unique properties. This compound is a white crystalline powder that is highly soluble in water and has a low melting point. It is commonly used in the synthesis of other chemical compounds and has been found to have potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of beryllium diammonium tetrafluoride is not fully understood. However, it is believed to interact with various biological molecules, such as proteins and nucleic acids, through electrostatic interactions. This interaction can lead to changes in the structure and function of these molecules, which can have various effects on biological systems.
Biochemische Und Physiologische Effekte
Beryllium diammonium tetrafluoride has been found to have various biochemical and physiological effects. It has been shown to have cytotoxic effects on various cell types, including cancer cells. Additionally, it has been found to have immunomodulatory effects, which can have potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using beryllium diammonium tetrafluoride in lab experiments is its unique properties, which can be useful in the synthesis of other chemical compounds. Additionally, it has been found to have potential applications in various scientific fields, such as gas storage and separation. However, one limitation of using this compound is its toxicity, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the use of beryllium diammonium tetrafluoride in scientific research. One potential direction is the development of new synthesis methods that can improve the purity and yield of the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields. Finally, there is a need for further studies to evaluate the toxicity of this compound and develop safer methods for working with it in the laboratory.
In conclusion, beryllium diammonium tetrafluoride is a unique chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various scientific fields.
Synthesemethoden
The synthesis of beryllium diammonium tetrafluoride involves the reaction between beryllium fluoride (BeF2) and ammonium fluoride (NH4F) in aqueous solution. The reaction is carried out under controlled conditions, and the resulting product is purified through various techniques such as filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
Beryllium diammonium tetrafluoride has been used in various scientific research applications due to its unique properties. It has been found to be useful in the synthesis of other chemical compounds, such as beryllium oxide (BeO), which has applications in the electronics industry. Additionally, it has been used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation.
Eigenschaften
CAS-Nummer |
14874-86-3 |
|---|---|
Produktname |
Beryllium diammonium tetrafluoride |
Molekularformel |
BeF4H8N2 |
Molekulargewicht |
121.083 g/mol |
IUPAC-Name |
diazanium;beryllium;tetrafluoride |
InChI |
InChI=1S/Be.4FH.2H3N/h;4*1H;2*1H3/q+2;;;;;;/p-2 |
InChI-Schlüssel |
BZNAXXLFJPTIDH-UHFFFAOYSA-L |
SMILES |
[Be+2].[NH4+].[NH4+].[F-].[F-].[F-].[F-] |
Kanonische SMILES |
[Be+2].[NH4+].[NH4+].[F-].[F-].[F-].[F-] |
Andere CAS-Nummern |
14874-86-3 |
Synonyme |
beryllium diammonium tetrafluoride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



